(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
Description
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic small molecule characterized by a unique architecture combining multiple pharmacologically relevant moieties:
- Core structure: A prop-2-enamide backbone with an (E)-configured double bond.
- Functional groups: Cyano (-CN) at position 2. 2,5-Dimethyl-1-propylpyrrole at position 3. N-ethyl and N-(4-methylbenzothiazol-2-yl) substituents on the amide nitrogen.
Molecular formula: C₂₄H₂₇N₄OS.
Molecular weight: ~419.5 g/mol (calculated).
Key structural features:
- The pyrrole ring (2,5-dimethyl-1-propyl substitution) contributes to lipophilicity.
- The benzothiazole moiety is associated with kinase inhibition and anticancer activity in related compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-6-11-27-16(4)12-18(17(27)5)13-19(14-24)22(28)26(7-2)23-25-21-15(3)9-8-10-20(21)29-23/h8-10,12-13H,6-7,11H2,1-5H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPTGKLADCIAX-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(CC)C2=NC3=C(C=CC=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N(CC)C2=NC3=C(C=CC=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Lipophilicity : The benzothiazole and pyrrole substituents in the target compound likely increase LogP compared to the pyrazolone derivative in , which contains a polar nitro group.
- Bioavailability : The target compound’s higher molecular weight (~419.5 vs. 273.24 g/mol) may reduce membrane permeability but could improve target affinity due to extended π-π stacking (benzothiazole) and hydrophobic interactions (pyrrole).
- Synthetic complexity : The presence of multiple substituents (e.g., propylpyrrole, benzothiazole) suggests challenging synthesis compared to the simpler pyrazolone analog.
Research Findings and Methodological Considerations
- Biological relevance: Benzothiazole derivatives are known for antitumor and antimicrobial activities, while pyrrole-containing compounds often exhibit kinase inhibition. These motifs suggest the target compound could be explored for similar applications .
- Computational insights: The absence of H-bond donors (due to N,N-disubstitution) may limit solubility but improve metabolic stability.
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